molecular formula C17H18N2O3 B11026648 N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11026648
M. Wt: 298.34 g/mol
InChI Key: QFYDGFGBPLOSDT-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is a chemical compound provided for research and development applications exclusively within a laboratory setting. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Benzamide derivatives represent a significant area of investigation in medicinal chemistry, with documented scientific interest in their potential biological activities . Related structural analogs have been explored for various pharmacological applications in preclinical research, highlighting the value of this chemical scaffold in drug discovery . The compound features a nitrobenzamide core, a structure commonly encountered in the development of novel active compounds. Researchers utilize such nitroaromatic systems in diverse applications, including materials science and as synthetic intermediates for further chemical transformation. The structural components of this molecule suggest potential utility in organic synthesis and as a building block for the development of more complex molecules. Handling of this substance should be conducted by qualified professionals with appropriate training, utilizing necessary personal protective equipment in a controlled laboratory environment. Researchers should consult the relevant safety data sheet for specific hazard information and handling procedures prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C17H18N2O3/c1-3-12(2)13-7-9-15(10-8-13)18-17(20)14-5-4-6-16(11-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)

InChI Key

QFYDGFGBPLOSDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 4 Butan 2 Yl Phenyl 3 Nitrobenzamide

Retrosynthetic Analysis of the Target Benzamide (B126) Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide, the most logical approach is to disconnect the amide bond.

The most strategic disconnection for the target benzamide is the cleavage of the carbon-nitrogen (C-N) bond of the amide group. This is a common and highly effective strategy in amide synthesis. This disconnection simplifies the complex target molecule into two more manageable synthons: an acyl cation equivalent derived from 3-nitrobenzoic acid and an aniline (B41778) derivative.

This retrosynthetic step is based on the numerous reliable methods available for forming amide bonds, such as the reaction between a carboxylic acid derivative and an amine. nih.gov

Following the disconnection strategy, one of the key precursors is identified as 3-nitrobenzoic acid or one of its activated forms. The nitro group is a strong deactivating group, which can influence the reactivity of the carboxylic acid. For amide bond formation, the carboxylic acid is typically activated to increase its electrophilicity. researchgate.net

The second key precursor identified from the retrosynthetic disconnection is 4-(butan-2-yl)aniline. This substituted aniline provides the nucleophilic amino group required for the amide bond formation. The presence of the butan-2-yl group at the para position influences the electronic properties and solubility of the final molecule.

Synthesis of Essential Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its precursors. Standard organic synthesis procedures are employed to prepare activated 3-nitrobenzoic acid and 4-(butan-2-yl)aniline.

To facilitate the amide coupling reaction, the carboxylic acid group of 3-nitrobenzoic acid must be activated. A common and effective method is the conversion of the carboxylic acid to an acid chloride. This is typically achieved by reacting 3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 3-nitrobenzoyl chloride is highly reactive towards nucleophiles like anilines. mdpi.com

Other activation methods include the formation of symmetric or mixed anhydrides, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active ester in situ. google.com

Table 1: Methods for the Activation of 3-Nitrobenzoic Acid

Activation Method Reagent(s) Product Key Features
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride 3-Nitrobenzoyl Chloride Highly reactive, common method for Schotten-Baumann reactions. researchgate.netmdpi.com
Anhydride Formation Acetic Anhydride or other acid anhydrides Mixed or Symmetric Anhydride Provides a good leaving group for nucleophilic attack.
Active Ester Formation Dicyclohexylcarbodiimide (DCC) and an alcohol/phenol Activated Ester Milder conditions compared to acid chloride formation. google.com

The synthesis of 4-(butan-2-yl)aniline can be approached through several established routes. One of the most common methods is the Friedel-Crafts alkylation of benzene (B151609) with 2-halobutane (e.g., 2-chlorobutane (B165301) or 2-bromobutane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form sec-butylbenzene (B1681704). This is followed by a two-step process of nitration and subsequent reduction.

Nitration: sec-Butylbenzene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The alkyl group is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product, 1-(butan-2-yl)-4-nitrobenzene, being a major product due to steric hindrance at the ortho positions.

Reduction: The nitro group of 1-(butan-2-yl)-4-nitrobenzene is then reduced to an amino group to yield 4-(butan-2-yl)aniline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid (SnCl₂/HCl), catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or iron in acidic media. nih.gov

An alternative route involves the direct synthesis from aniline and butanol in the presence of a catalyst. google.com

Table 2: Representative Synthesis of 4-(butan-2-yl)aniline

Step Reaction Reagents and Conditions Product
1 Friedel-Crafts Alkylation Benzene, 2-chlorobutane, AlCl₃ sec-Butylbenzene
2 Nitration sec-Butylbenzene, HNO₃, H₂SO₄ 1-(butan-2-yl)-4-nitrobenzene

Once the precursors, an activated form of 3-nitrobenzoic acid and 4-(butan-2-yl)aniline, have been synthesized, they can be reacted together in a suitable solvent, often in the presence of a base to neutralize the acidic byproduct, to form the final product, this compound.

Synthesis of Substituted Anilines: Focus on 4-(butan-2-yl)aniline

Approaches for Introducing the Butan-2-yl Moiety onto the Phenyl Ring

The introduction of the sec-butyl (butan-2-yl) group onto a benzene ring is a critical first step in constructing the aniline precursor. The most prevalent method for this transformation is the Friedel-Crafts alkylation. libretexts.orgcerritos.edu This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst.

Key features of this method include:

Alkylating Agents : Common agents for introducing the sec-butyl group include 2-halobutanes (e.g., 2-chlorobutane or 2-bromobutane) or sec-butanol. mnstate.edumercer.edu

Catalysts : Strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are typically employed to generate the electrophilic sec-butyl carbocation from the alkylating agent. cerritos.edu Strong protic acids like sulfuric acid can also be used, particularly when starting from an alcohol. mercer.edu

Reaction Mechanism : The Lewis acid catalyst polarizes or fully cleaves the carbon-halogen bond of the alkyl halide, generating a sec-butyl carbocation. This electrophile is then attacked by the π-electrons of the benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex), which subsequently loses a proton to restore aromaticity and yield sec-butylbenzene. libretexts.org

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkyl product is more nucleophilic than the starting benzene ring. libretexts.orgcerritos.edu However, the steric hindrance of the sec-butyl group can help to mitigate the formation of polysubstituted products, particularly at the ortho positions. cerritos.edu Carbocation rearrangement is another potential side reaction, but it is not a concern when generating the secondary sec-butyl carbocation, which is relatively stable. libretexts.org

Table 1: Comparison of Friedel-Crafts Alkylation Conditions for sec-Butylation
Alkylating AgentCatalystTypical SolventKey Considerations
2-ChlorobutaneAluminum Chloride (AlCl₃)Carbon disulfide (CS₂), Nitrobenzene (B124822)Highly effective; requires anhydrous conditions.
sec-ButanolSulfuric Acid (H₂SO₄)Acetic AcidGenerates water as a byproduct; avoids use of metal halides. mercer.edu
But-1-ene / But-2-eneAcid Catalyst (e.g., H₃PO₄)None (Gas-phase or liquid-phase)Industrial method; follows Markovnikov addition to form the sec-butyl carbocation.
Methods for Aromatic Amino Group Formation (e.g., Reduction of Nitro-aromatics)

Once sec-butylbenzene is synthesized, the next step towards the aniline precursor is the introduction and subsequent reduction of a nitro group. This is typically a two-step process:

Nitration : sec-Butylbenzene is treated with a nitrating mixture, usually a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sec-butyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky sec-butyl group, the major product is the para-substituted isomer, 1-sec-butyl-4-nitrobenzene (B1583701). cymitquimica.com

Reduction : The nitro group of 1-sec-butyl-4-nitrobenzene is then reduced to an amino group to yield 4-(butan-2-yl)aniline. nist.gov This is a standard transformation in organic synthesis with several reliable methods available. youtube.com

Common reduction methods include:

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. It is a clean and efficient method, often providing high yields.

Metal-Acid Reductions : A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). youtube.com The reaction proceeds via the transfer of electrons from the metal to the nitro group. A final basic workup is required to deprotonate the resulting anilinium ion and liberate the free amine.

Table 2: Common Reagents for the Reduction of 1-sec-butyl-4-nitrobenzene
Reducing Agent SystemReaction ConditionsAdvantagesDisadvantages
H₂ / Pd-CMethanol or Ethanol solvent, room temp. to moderate heatHigh yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment.
Sn / conc. HClRefluxEffective and reliable. youtube.comRequires stoichiometric amounts of metal; generates metallic waste.
Fe / conc. HClRefluxCheaper and less toxic than tin. rsc.orgCan sometimes be slower than tin-based reductions.

Amide Bond Formation Strategies

The final and pivotal step in the synthesis is the formation of the amide bond between 4-(butan-2-yl)aniline and 3-nitrobenzoic acid. A variety of methods exist, ranging from classical condensation reactions to modern catalytic approaches.

Direct Condensation Reactions (e.g., Carbodiimide-Mediated Couplings)

Direct condensation involves reacting the carboxylic acid (3-nitrobenzoic acid) with the amine (4-(butan-2-yl)aniline) in the presence of a coupling agent that activates the carboxyl group. Carbodiimides are the most common class of coupling agents for this purpose. thermofisher.com

Examples of carbodiimide (B86325) reagents include:

DCC (N,N'-Dicyclohexylcarbodiimide) : A widely used, inexpensive reagent. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove completely as it is poorly soluble in most organic solvents. analis.com.my

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) : Often used as its hydrochloride salt, EDC is water-soluble. The corresponding urea (B33335) byproduct is also water-soluble, making it easily removable by aqueous extraction, which simplifies product purification. analis.com.mynih.gov

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and the urea byproduct. analis.com.my To improve reaction efficiency and suppress side reactions like racemization (in the case of chiral carboxylic acids), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. thermofisher.comluxembourg-bio.com

Acylation with Acid Halides and Other Activated Carboxylic Acid Derivatives

A highly reliable and traditional method for amide synthesis is the acylation of the amine with an activated carboxylic acid derivative, most commonly an acid halide. pearson.com In this context, 3-nitrobenzoic acid would first be converted to 3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3-nitrobenzoyl chloride is a highly electrophilic species that reacts readily with the nucleophilic 4-(butan-2-yl)aniline. rsc.org The reaction, known as the Schotten-Baumann reaction, is often carried out in the presence of a mild base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid (HCl) byproduct that is formed. libretexts.orgdoubtnut.com This method is generally fast, high-yielding, and applicable to a wide range of substrates.

Modern Catalytic Approaches for Amide Synthesis

Recent advancements in catalysis have led to more atom-economical and step-efficient methods for amide synthesis. One prominent strategy is the direct reductive amidation, which couples a carboxylic acid with a nitroaromatic compound in a single step, thereby bypassing the need for pre-reduction of the nitro group to an amine. uj.ac.zaresearchgate.net

This transformation typically involves a heterogeneous or homogeneous catalyst and a reducing agent. For the synthesis of this compound, this approach would involve the direct coupling of 3-nitrobenzoic acid with 4-(butan-2-yl)nitrobenzene or, more commonly, the coupling of a carboxylic acid with a nitroarene that is reduced in situ. A related modern approach is the direct synthesis of amides from nitroarenes and acyl chlorides, using a reducing agent like iron dust in a green solvent like water. rsc.org These catalytic systems can involve various transition metals like palladium, nickel, or iron. rsc.orguj.ac.zaresearchgate.net

Another catalytic method involves the direct coupling of carboxylic acids and amines using various catalysts that facilitate the dehydration reaction without the need for stoichiometric activating agents.

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, several methodologies have been developed to reduce or eliminate the use of hazardous organic solvents in amide synthesis. scispace.combohrium.com

These environmentally conscious approaches include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields. tandfonline.com Amidation can be performed by directly heating an amine and a carboxylic acid under microwave irradiation, sometimes without any catalyst or solvent. tandfonline.com

Mechanochemistry : This technique involves grinding solid reactants together, sometimes with a catalytic amount of a reagent, to induce a chemical reaction. It is a solvent-free method that can lead to high yields and is considered a highly green synthetic route. bohrium.com

Solvent-Free Catalysis : Reactions can be performed by heating a mixture of the carboxylic acid, the amine, and a catalyst without any solvent. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids under solvent-free conditions. scispace.com Similarly, various methoxysilanes have been employed as effective coupling agents in solvent-free amide bond formation. nih.gov

These methods reduce waste, energy consumption, and the use of volatile organic compounds, making them attractive alternatives for industrial-scale synthesis. scispace.comresearchgate.net

Optimization of Reaction Conditions and Yields

The optimization of the synthetic protocol for this compound is crucial for maximizing the product yield and purity while minimizing reaction time and the formation of byproducts. This involves a systematic study of key reaction parameters.

Parameter Studies: Temperature, Time, and Stoichiometry

A thorough investigation into the effects of temperature, reaction time, and reactant stoichiometry is essential for achieving optimal yields.

Temperature: The reaction temperature can significantly influence the rate of amide formation. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to increased side reactions, such as the hydrolysis of the acyl chloride, particularly in the presence of aqueous bases. scispace.com A systematic study is typically conducted by running the reaction at various temperatures while keeping other parameters constant to identify the optimal balance between reaction rate and product purity.

Reaction Time: The duration of the reaction is another critical factor. The reaction is monitored over time, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point at which the consumption of starting materials is maximized and the formation of the desired product has plateaued. Prolonged reaction times may not necessarily increase the yield and could lead to the degradation of the product.

Stoichiometry: The molar ratio of the reactants, 4-(butan-2-yl)aniline and 3-nitrobenzoyl chloride, as well as the base used to neutralize the liberated HCl, plays a pivotal role in the reaction outcome. While a 1:1 molar ratio of the amine and acyl chloride is theoretically required, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion. The amount of base is also critical; at least one equivalent is necessary to neutralize the HCl produced, and an excess is often used to maintain a basic environment and facilitate the reaction. byjus.com

Below is a hypothetical data table illustrating the results of parameter studies on the synthesis of this compound.

EntryTemperature (°C)Time (h)Amine:Acyl Chloride:Base RatioYield (%)
1041:1:1.575
225 (Room Temp.)41:1:1.588
35041:1:1.582
42521:1:1.570
52561:1:1.589
62541:1.1:1.592
72541:1:2.090

Catalyst and Reagent Screening for Efficiency and Selectivity

While the Schotten-Baumann reaction can often proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity.

Catalyst Screening: Phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be beneficial, especially in two-phase solvent systems, by facilitating the transfer of the deprotonated amine or hydroxide ions between the aqueous and organic phases. Other catalysts, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts, activating the acyl chloride and accelerating the reaction. A screening of different catalysts can identify the most effective one for this specific transformation.

Reagent Screening: The choice of base is a critical aspect of reagent screening. Common inorganic bases include sodium hydroxide and potassium hydroxide, while organic bases like triethylamine (B128534) and pyridine are also frequently used. quora.combyjus.com The strength and solubility of the base can impact the reaction rate and the extent of side reactions. For instance, a stronger base might lead to a faster reaction but could also promote the hydrolysis of the acyl chloride.

The following table provides a representative screening of catalysts and bases for the synthesis.

EntryCatalyst (mol%)BaseYield (%)
1NoneTriethylamine88
2DMAP (5)Triethylamine95
3Pyridine (10)Triethylamine91
4NoneSodium Hydroxide85
5TBAB (5)Sodium Hydroxide93

TBAB: Tetrabutylammonium bromide

Solvent System Optimization for Reaction Efficacy

The solvent system plays a crucial role in the Schotten-Baumann reaction by influencing the solubility of the reactants and facilitating their interaction.

Typically, a two-phase system consisting of an organic solvent and water is employed. lscollege.ac.in The organic solvent dissolves the amine and the acyl chloride, while the aqueous phase contains the base. This setup helps to minimize the hydrolysis of the acyl chloride by keeping it separated from the bulk of the water. Common organic solvents for this reaction include dichloromethane, diethyl ether, and toluene.

The optimization process involves screening various organic solvents to find the one that provides the best balance of reactant solubility and product precipitation, which can simplify the work-up procedure. The ratio of the organic solvent to the aqueous phase can also be adjusted to optimize the reaction.

A representative table for solvent system optimization is shown below.

EntryOrganic SolventAqueous PhaseSolvent Ratio (org:aq)Yield (%)
1Dichloromethane10% NaOH1:192
2Diethyl Ether10% NaOH1:187
3Toluene10% NaOH1:189
4Dichloromethane10% NaOH2:194
5Dichloromethane10% KOH1:193

Purification and Isolation Techniques

Following the completion of the reaction, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts, and residual reagents.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column Chromatography: This is a widely used technique for the purification of organic compounds. For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). miamioh.edu The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product. The progress of the separation is monitored by TLC.

A hypothetical set of conditions for column chromatography is presented below.

Stationary PhaseMobile Phase (Eluent)Elution GradientResult
Silica Gel (60-120 mesh)Hexane:Ethyl Acetate100:0 to 70:30Separation of non-polar impurities from the product

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase of smaller particle size, leading to a higher resolution separation. A common setup for the analysis and purification of benzamides involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or an aqueous buffer. sielc.comresearchgate.net

Crystallization and Precipitation Protocols

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of aromatic amides include ethanol, acetone (B3395972), and acetonitrile, or mixtures of solvents like hexane/ethyl acetate. rochester.eduresearchgate.net

Precipitation: In some cases, the product can be isolated by precipitation. This can be achieved by adding a solvent in which the product is insoluble (an anti-solvent) to a solution of the crude product. This method is often faster than recrystallization but may be less effective at removing impurities.

The following table provides examples of solvent systems for the crystallization of this compound.

Solvent SystemProcedurePurity Achieved
Ethanol/WaterDissolve in hot ethanol, add water dropwise until cloudy, then cool.>98%
Hexane/Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate, then add hexane until precipitation begins, and cool.>97%
AcetoneDissolve in hot acetone and allow to cool slowly.>99%

Detailed Methodologies for the Synthesis of this compound

Following a comprehensive review of scientific literature and chemical databases, specific experimental details regarding the advanced extraction and work-up procedures for the synthesis of this compound are not publicly available. The synthesis of this specific molecule is not detailed in the accessible body of scientific research, and therefore, validated protocols for its purification have not been published.

While general methodologies exist for the purification of related N-aryl benzamides, the strict requirement to focus solely on this compound precludes their inclusion in this article. The application of a generalized procedure without specific experimental validation for the target compound would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo synthesis and procedural development would be required to establish a detailed and validated protocol for the advanced extraction and work-up of this compound.

Spectroscopic and Structural Elucidation of N 4 Butan 2 Yl Phenyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The predicted ¹H NMR spectrum of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide would display distinct signals corresponding to each unique proton in the molecule.

The aromatic region is expected to show complex splitting patterns. The protons on the 3-nitrophenyl ring are anticipated to appear at the most downfield region due to the strong electron-withdrawing effect of the nitro group. The proton situated between the nitro and amide groups would be the most deshielded. The 1,4-disubstituted phenyl ring protons would likely appear as two distinct doublets, characteristic of a para-substituted system.

The butan-2-yl group protons would be observed in the upfield aliphatic region of the spectrum. The methine proton, being attached to the phenyl ring, would be the most downfield of this group. The methylene (B1212753) protons would exhibit a complex multiplet due to diastereotopicity and coupling to both the methine and methyl protons. The two methyl groups of the butan-2-yl substituent are expected to show distinct signals, a triplet for the terminal methyl and a doublet for the methyl adjacent to the methine. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
~8.70 t H on C2 of 3-nitrophenyl ring
~8.40 dd H on C4 of 3-nitrophenyl ring
~8.25 dd H on C6 of 3-nitrophenyl ring
~7.80 t H on C5 of 3-nitrophenyl ring
~7.60 d 2H on 1,4-disubstituted phenyl ring (ortho to NH)
~7.20 d 2H on 1,4-disubstituted phenyl ring (ortho to butan-2-yl)
~2.65 sextet Methine H of butan-2-yl
~1.60 m Methylene H's of butan-2-yl
~1.25 d Methyl H's of butan-2-yl (adjacent to methine)
~0.85 t Terminal methyl H's of butan-2-yl
~8.50 br s N-H

Note: The predicted chemical shifts and multiplicities are estimations and may vary in an actual experimental spectrum.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the typical range for sp² hybridized carbons, with those attached to the nitro group and the amide linkage being the most deshielded. The carbon of the 3-nitrophenyl ring bearing the nitro group would be significantly downfield. In the butan-2-yl group, the methine carbon attached to the phenyl ring will have the most downfield shift among the aliphatic carbons, followed by the methylene and then the two methyl carbons.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~164 Amide C=O
~148 C-NO₂ on 3-nitrophenyl ring
~142 Quaternary C of 1,4-disubstituted ring (attached to butan-2-yl)
~136 Quaternary C of 1,4-disubstituted ring (attached to NH)
~135 C-CONH on 3-nitrophenyl ring
~130 Aromatic CH
~127 Aromatic CH
~124 Aromatic CH
~122 Aromatic CH
~120 Aromatic CH
~119 Aromatic CH
~41 Methine C of butan-2-yl
~31 Methylene C of butan-2-yl
~22 Methyl C of butan-2-yl
~12 Methyl C of butan-2-yl

Note: The predicted chemical shifts are estimations and may vary in an actual experimental spectrum.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent protons on both aromatic rings. Within the butan-2-yl group, the methine proton would show correlations to the adjacent methylene and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. For example, the amide proton would show a correlation to the carbonyl carbon and carbons on the 3-nitrophenyl ring. The protons on the 1,4-disubstituted phenyl ring would show correlations to the methine carbon of the butan-2-yl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the amide proton and the ortho protons on the adjacent phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₇H₁₈N₂O₃. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition of the molecule with high accuracy.

Calculated Exact Mass for C₁₇H₁₈N₂O₃

Ion Calculated Exact Mass
[M+H]⁺ 299.1390
[M+Na]⁺ 321.1209

Fragmentation Pattern Analysis (e.g., ESI-MS/MS, GC-MS) for Structural Information

Analysis of the fragmentation pattern in techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways.

A primary fragmentation would be the cleavage of the amide bond, which is a common fragmentation pathway for amides. This would lead to the formation of two key fragment ions: the 3-nitrobenzoyl cation and the 4-(butan-2-yl)aniline radical cation or its corresponding cation.

Further fragmentation of the 4-(butan-2-yl)aniline fragment would likely involve the loss of an ethyl radical from the butan-2-yl group, a characteristic fragmentation for secondary butyl substituents, leading to a stable benzylic cation. The 3-nitrobenzoyl cation could further lose the nitro group or carbon monoxide. The presence of these characteristic fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural moieties.

The amide functional group gives rise to several distinct and strong absorption bands in the IR spectrum, making it readily identifiable. For a secondary amide, such as the one present in this compound, the following vibrations are of key diagnostic importance:

N-H Stretching: A prominent absorption band is anticipated in the region of 3370-3170 cm⁻¹ due to the stretching vibration of the N-H bond. mdpi.com This band is often of medium intensity and can be broadened by hydrogen bonding in the solid state or in concentrated solutions. science-softcon.de

Amide I Band (C=O Stretching): The carbonyl (C=O) stretching vibration, referred to as the Amide I band, is one of the most intense absorptions in the spectrum of an amide. For secondary amides, this band typically appears in the range of 1680-1630 cm⁻¹. mdpi.com Its precise position can be influenced by factors such as conjugation and hydrogen bonding.

Amide II Band (N-H Bending and C-N Stretching): Another characteristic absorption for secondary amides is the Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. mdpi.comscience-softcon.de This band is typically found between 1570 and 1515 cm⁻¹ and is usually strong and sharp. mdpi.com

These characteristic amide bands provide a clear spectroscopic signature for the N-acyl functionality within the molecule.

The presence of the nitro (-NO₂) group on the benzoyl ring is confirmed by two strong and characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations.

Asymmetric NO₂ Stretching: A strong absorption band is expected in the range of 1550-1475 cm⁻¹. rsc.org This band is due to the asymmetric stretching of the two N-O bonds.

Symmetric NO₂ Stretching: Another strong absorption, corresponding to the symmetric stretching of the N-O bonds, is anticipated in the region of 1360-1290 cm⁻¹. rsc.org

The high intensity of these bands is a result of the large change in dipole moment associated with the N-O bond stretching. ijcce.ac.ir The combination of these two strong absorptions is a reliable indicator of the presence of a nitro functional group. ijcce.ac.ir

The molecule contains two substituted benzene (B151609) rings and a butan-2-yl group, each contributing to the complexity of the IR spectrum, particularly in the fingerprint region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically give rise to weak to medium intensity bands in the region of 3100-3000 cm⁻¹. rsc.org

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations of the benzene rings are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. rsc.org

Alkyl C-H Stretching: The stretching vibrations of the C-H bonds in the butan-2-yl group (both -CH₃ and -CH₂-) are expected to appear as strong absorptions in the 3000-2850 cm⁻¹ range.

Alkyl C-H Bending: The bending vibrations (scissoring and rocking) of the methyl (-CH₃) and methylene (-CH₂) groups of the alkyl chain will produce absorptions in the 1470-1350 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AmideN-H Stretch3370 - 3170Medium
AmideC=O Stretch (Amide I)1680 - 1630Strong
AmideN-H Bend / C-N Stretch (Amide II)1570 - 1515Strong
NitroAsymmetric NO₂ Stretch1550 - 1475Strong
NitroSymmetric NO₂ Stretch1360 - 1290Strong
AromaticC-H Stretch3100 - 3000Weak to Medium
AromaticC=C Stretch1600 - 1450Variable
AlkylC-H Stretch3000 - 2850Strong
AlkylC-H Bend1470 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule.

The this compound molecule contains several chromophores, primarily the nitrobenzene (B124822) and benzanilide (B160483) moieties, which are expected to give rise to distinct absorption bands. The electronic spectrum is likely to be a composite of the transitions associated with these individual chromophoric units, potentially modified by their electronic interaction.

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems and groups with double bonds, such as the carbonyl and nitro groups, exhibit strong π→π* transitions. For nitroaromatic compounds, strong absorptions are typically observed around 250 nm, which are ascribed to π→π* excitations involving the nitro group and the benzene ring.

n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the amide) to a π* antibonding orbital. These transitions are generally of much lower intensity (weaker) than π→π* transitions. For nitroaromatic compounds, weak n→π* absorptions can be observed at longer wavelengths, typically around 350 nm.

The polarity of the solvent can have a significant impact on the position (λmax) and intensity of the absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. These shifts arise from differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): This is a shift of λmax to a longer wavelength. For π→π* transitions, an increase in solvent polarity often leads to a bathochromic shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Hypsochromic Shift (Blue Shift): This is a shift of λmax to a shorter wavelength. For n→π* transitions, an increase in solvent polarity commonly results in a hypsochromic shift. This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state. The excited state is generally less stabilized by the polar solvent, leading to a larger energy gap for the transition.

Therefore, when recording the UV-Vis spectrum of this compound in solvents of varying polarity (e.g., from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol), shifts in the absorption maxima are expected. The n→π* transition would likely undergo a hypsochromic shift, while the π→π* transitions may exhibit a bathochromic shift.

The following table provides a hypothetical representation of the expected UV-Vis absorption data in different solvents.

SolventPolarityExpected λmax for n→π* (nm)Expected λmax for π→π* (nm)
HexaneNon-polar~350~250
DichloromethanePolar aprotic~340~255
EthanolPolar protic~330~260

X-ray Crystallography

Single Crystal Growth and Quality Assessment

Information regarding the specific conditions and methods for the single crystal growth of this compound is not available in the reviewed literature. The successful growth of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. The process would typically involve the selection of an appropriate solvent or solvent system from which the compound can crystallize slowly, allowing for the formation of a well-ordered crystal lattice. The quality of the resulting crystals would then be assessed based on their size, transparency, and the sharpness of their diffraction spots in a preliminary X-ray analysis.

Determination of Solid-State Molecular Conformation and Bond Parameters

Without experimental crystallographic data, the solid-state molecular conformation, including specific bond lengths, bond angles, and torsion angles for this compound, cannot be reported. Such data is exclusively obtained from the analysis of the diffraction pattern produced when a single crystal of the compound is subjected to X-ray irradiation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound is not possible without the determined crystal structure. These non-covalent interactions play a crucial role in the stability and physical properties of the crystalline solid. Their identification and characterization rely on the precise atomic coordinates derived from X-ray crystallographic analysis.

Theoretical and Computational Chemistry Studies on N 4 Butan 2 Yl Phenyl 3 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. nih.gov For N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide, geometry optimization is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with corrections for electron correlation. nih.govnih.gov This process systematically alters the coordinates of the atoms until a minimum on the potential energy surface is located, representing the molecule's most stable, or ground-state, geometry. The optimization yields crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Interactive Table 1: Predicted Geometrical Parameters for this compound (Optimized with DFT/B3LYP). Note: These are representative values based on studies of similar benzanilide (B160483) structures. Actual values would require specific calculation.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (Amide)1.24
Bond Length (Å)C-N (Amide)1.36
Bond Length (Å)N-H (Amide)1.01
Bond Angle (°)O=C-N122.5
Bond Angle (°)C-N-H120.0
Dihedral Angle (°)C(nitro-phenyl)-C(amide)-N-C(butyl-phenyl)-155.0

Ab initio methods, Latin for "from the beginning," are calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good first approximation of the electronic wavefunction and energy. nih.govresearchgate.net However, HF does not fully account for electron correlation.

To achieve higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed. researchgate.netresearchgate.net These methods build upon the HF calculation to include electron correlation effects, providing more precise predictions of electronic properties such as ionization potential and electron affinity. While computationally more demanding than DFT, they serve as a valuable benchmark for complex electronic systems. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains multiple heavy atoms (C, N, O) and diffuse electron clouds in its aromatic rings, a flexible basis set is required.

Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. nih.govresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate descriptions of bonding. The "++" signifies the inclusion of diffuse functions, which are essential for describing anions and systems with delocalized electrons. The selection of an appropriate basis set is a crucial step that is validated by ensuring that the calculated properties converge as the size and flexibility of the basis set are increased.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule. nih.govrsc.org It visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Typically, electron-rich areas, characterized by negative potential (often colored red or yellow), are located around electronegative atoms. In this molecule, the most negative regions are expected around the oxygen atoms of the nitro group and the carbonyl group of the amide linkage. These sites are susceptible to electrophilic attack. Conversely, electron-deficient areas, with positive potential (colored blue), are generally found around the hydrogen atoms, particularly the amide N-H proton. nih.gov This hydrogen atom would be the primary site for nucleophilic interaction or hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. nih.govnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The spatial distribution of these orbitals in this compound is key. The HOMO is likely distributed over the butan-2-yl)phenyl ring system, as the alkyl group is electron-donating, increasing the electron density in this region. The LUMO, in contrast, is expected to be localized primarily on the 3-nitrobenzamide (B147352) moiety, due to the strong electron-withdrawing nature of the nitro group and the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. aimspress.com A smaller gap suggests that the molecule is more easily polarized and thus more chemically reactive. nih.govnih.gov

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound. Note: These values are illustrative and depend on the specific computational method and basis set used.

OrbitalEnergy (eV)Primary Location
HOMO-6.504-(butan-2-yl)phenyl ring
LUMO-2.253-nitrobenzamide moiety
HOMO-LUMO Gap (ΔE)4.25N/A

Conformational Analysis and Energy Landscape Exploration

Due to the presence of several single bonds, this compound can exist in multiple conformations. The rotation around the amide C-N bond, the C-C bond connecting the phenyl rings to the amide group, and the bonds within the butan-2-yl group can all lead to different spatial arrangements (conformers).

Potential Energy Surface Scans for Rotational Barriers and Stable Conformations

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. researchgate.net For this compound, a PES scan involves systematically rotating specific dihedral angles while optimizing the rest of the molecular geometry to calculate the corresponding energy. uni-muenchen.deq-chem.com This process identifies the most stable, low-energy conformations (local minima) and the energy barriers (transition states) that separate them. nih.gov

τ1 (C-N bond): Rotation around the amide bond between the carbonyl carbon and the nitrogen atom. This rotation is typically highly hindered due to the partial double-bond character of the amide linkage, leading to a high rotational barrier. researchgate.net

τ2 (N-Ar bond): Rotation around the bond connecting the amide nitrogen and the 4-(butan-2-yl)phenyl ring.

τ3 (C-Ar bond): Rotation around the bond connecting the carbonyl carbon and the 3-nitrophenyl ring.

τ4 (C-C bonds in butan-2-yl): Rotations within the flexible butan-2-yl side chain.

A relaxed PES scan, often performed using Density Functional Theory (DFT) methods like B3LYP with a 6-311G** basis set, can map out the energy profile as these torsions are varied. researchgate.net The results of such a scan allow for the identification of global and local energy minima, representing the most probable conformations of the molecule. The energy maxima between these minima correspond to the rotational barriers, which provide information on the flexibility of the molecule and the rates of interconversion between different conformers at a given temperature. nih.gov

Table 1: Illustrative Potential Energy Scan for τ2 (N-Ar bond) Rotation

Dihedral Angle (τ2)Relative Energy (kcal/mol)Conformation Type
5.5Eclipsed (Transition State)
45°1.2Gauche
90°0.0Perpendicular (Stable Conformation)
135°1.3Gauche
180°6.0Eclipsed (Transition State)

Note: Data are illustrative and represent typical energy profiles for aryl-amide rotations.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While PES scans provide a static map of the energy landscape, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment, to trace its trajectory and conformational changes. researchgate.net

An MD simulation would reveal how the molecule explores different conformations, the flexibility of its constituent parts (like the butan-2-yl chain), and the stability of its hydrogen bonds and other non-covalent interactions. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the simulation. A plateau in the RMSD plot over time suggests that the molecule has reached a stable conformational state within the simulation timescale. nih.gov

Conformational Clustering: This analysis groups the snapshots from the MD trajectory into clusters of similar structures, revealing the most populated conformational states.

Time Evolution of Dihedral Angles: Tracking the key dihedral angles (τ1-τ4) over time shows the transitions between different rotational isomers and quantifies their lifetimes.

These simulations provide a powerful complement to PES scans by showing which of the stable conformations are most accessible and relevant under specific conditions, such as in a biological medium or solution. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be accurately predicted using quantum mechanical calculations. nih.govuni-bonn.de The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. researchgate.net

The computational workflow is as follows:

The molecule's geometry is first optimized, usually with a functional like B3LYP and a basis set such as 6-31G(d). github.io

Using this optimized geometry, the NMR isotropic shielding values are calculated at a higher level of theory, for instance, using the WP04 functional with a 6-311++G(2d,p) basis set in a simulated solvent like chloroform (B151607) (using the PCM model). github.io

The calculated shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These predicted shifts can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation of the molecule. nih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

Atom TypePredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Amide N-H~8.5 - 9.5N/A
Aromatic (nitrophenyl)~7.8 - 8.4~122 - 149
Aromatic (butylphenyl)~7.2 - 7.6~120 - 145
Carbonyl C=ON/A~165 - 168
Alkyl (butan-2-yl)~0.8 - 2.7~11 - 42

Note: Data are illustrative, based on typical chemical shift ranges for these functional groups. researchgate.netmdpi.com

Simulation of IR Vibrational Frequencies

Theoretical calculations of infrared (IR) spectra are used to predict the vibrational frequencies of a molecule. esisresearch.org For this compound, these calculations are performed using DFT methods after a geometry optimization. The calculation of the second derivatives of the energy with respect to atomic positions yields a set of harmonic vibrational frequencies.

It is a known phenomenon that theoretical harmonic frequencies are often higher than the frequencies observed experimentally due to the neglect of anharmonicity. Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. The simulated spectrum helps in the assignment of the principal absorption bands in an experimental IR spectrum.

Table 3: Predicted IR Vibrational Frequencies (Illustrative)

Vibrational ModePredicted Scaled Wavenumber (cm-1)Expected Intensity
N-H Stretch~3350 - 3450Medium
Aromatic C-H Stretch~3050 - 3100Medium-Weak
Aliphatic C-H Stretch~2870 - 2960Strong
C=O Stretch (Amide I)~1660 - 1690Very Strong
NO2 Asymmetric Stretch~1520 - 1550Strong
NO2 Symmetric Stretch~1340 - 1360Very Strong

Note: Data are illustrative, based on characteristic vibrational frequencies for amides and nitroaromatic compounds. esisresearch.org

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectrum Prediction

The electronic absorption properties, which determine the UV-Vis spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com

The procedure involves using the DFT-optimized ground-state geometry as the input for a TD-DFT calculation. qnl.qa Functionals such as CAM-B3LYP are often employed as they can better describe charge-transfer excitations, which are expected in a molecule with both electron-donating (butan-2-ylphenyl) and electron-withdrawing (nitrophenyl) moieties. mdpi.comqnl.qa The output provides the excitation energies, which are converted to maximum absorption wavelengths (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. nih.gov The analysis of the molecular orbitals involved in the main transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic absorption, such as identifying it as a π → π* or an intramolecular charge transfer (ICT) transition. mdpi.com

Table 4: Predicted UV-Vis Absorption Data (Illustrative)

λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~280 - 310~0.45HOMO → LUMOπ → π* (Intramolecular Charge Transfer)
~230 - 250~0.30HOMO-1 → LUMOπ → π*

Note: Data are illustrative and represent typical electronic transitions for nitrobenzanilide systems.

Reactivity and Reaction Mechanism Investigations

Computational chemistry provides powerful tools to investigate the reactivity of this compound. Analysis of the molecule's electronic structure can predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely localized on the electron-rich 4-(butan-2-yl)phenyl ring, making it susceptible to electrophilic attack. The LUMO is expected to be centered on the electron-deficient 3-nitrophenyl ring, the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate electron-rich areas (e.g., around the carbonyl oxygen), which are prone to electrophilic attack, while blue regions show electron-poor areas (e.g., near the nitro group and amide proton), which are susceptible to nucleophilic attack.

Reaction Mechanism Studies: The mechanism of reactions involving this compound, such as its synthesis from 4-(butan-2-yl)aniline and 3-nitrobenzoyl chloride, can be computationally modeled. mdpi.com This involves locating the transition state structures on the potential energy surface that connect reactants and products. Calculating the activation energies for different potential pathways allows for the determination of the most favorable reaction mechanism.

By combining these computational approaches, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Regions that are electron-rich act as nucleophilic centers, seeking positively charged or electron-poor species. Conversely, electron-deficient regions are electrophilic, attracting species with an abundance of electrons. Two key theoretical tools used to predict these sites are Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and orange, indicate areas of high electron density and are susceptible to electrophilic attack. Regions of positive electrostatic potential, shown in shades of blue, are electron-poor and are the likely targets for nucleophiles.

For this compound, the MEP would be expected to show significant negative potential around the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group of the amide linkage. researchgate.net These areas, rich in electron density, are the primary nucleophilic sites of the molecule. The nitrogen atom of the amide group, due to lone pair electrons, would also exhibit nucleophilic character. The aromatic rings, while generally electron-rich, will have their electron density modulated by the attached functional groups. The nitro group, being a strong electron-withdrawing group, will significantly reduce the electron density on the benzamide (B126) ring, particularly at the ortho and para positions relative to its own position. The butan-2-yl group on the phenyl ring is an electron-donating group, which would slightly increase the electron density of that ring system. The most positive (blue) regions are typically found around the hydrogen atoms, particularly the amide N-H hydrogen, making it susceptible to deprotonation under basic conditions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty and represents the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the N-phenyl portion of the molecule, which is rendered more electron-rich by the electron-donating butan-2-yl group. The LUMO, conversely, is anticipated to be concentrated on the 3-nitrobenzamide moiety, a consequence of the strong electron-withdrawing nature of the nitro group. This separation of the frontier orbitals suggests a charge-transfer character in the molecule's electronic transitions.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
OrbitalPredicted Energy (eV)Primary LocalizationAssociated Reactivity
HOMO-6.54-(butan-2-yl)phenyl ring and amide nitrogenNucleophilic
LUMO-2.13-nitrobenzoyl ringElectrophilic
HOMO-LUMO Gap4.4-Indicator of Chemical Stability

Note: The values in the table are hypothetical and based on trends observed for structurally similar molecules in computational studies.

Exploration of Potential Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This provides a detailed picture of the energy landscape of a reaction.

Amide Hydrolysis

A common reaction for amides is hydrolysis, which can occur under acidic or basic conditions to yield a carboxylic acid and an amine. savemyexams.com

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. The transition state for this step involves the partial formation of the new C-OH bond and the partial breaking of the C=O pi bond. nih.gov Subsequent collapse of this intermediate, facilitated by the departure of the N-[4-(butan-2-yl)phenyl]amide anion, would be followed by proton transfer to yield 3-nitrobenzoic acid and 4-(butan-2-yl)aniline. Computational studies on similar amides have shown that the formation of the tetrahedral intermediate is often the rate-determining step, with a significant energy barrier for the transition state. nih.gov

Nucleophilic Aromatic Substitution

Table 2: Predicted Energetic Profile for a Hypothetical Reaction Pathway of this compound
Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (Amide + OH⁻)0.0Starting materials
2Transition State 1+18.5Formation of the tetrahedral intermediate in basic hydrolysis
3Tetrahedral Intermediate+12.0Unstable intermediate
4Transition State 2+15.0Cleavage of the C-N bond
5Products (Carboxylate + Amine)-5.0Final products of hydrolysis

Note: The energy values presented are illustrative and based on computational studies of the hydrolysis of similar aromatic amides.

Structure Activity Relationship Sar and Mechanistic Investigations of N 4 Butan 2 Yl Phenyl 3 Nitrobenzamide and Its Analogues Purely Mechanistic/non Clinical Focus

Rational Design Principles for the Synthesis of Analogues and Derivatives

The rational design of analogues of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is predicated on a systematic exploration of its chemical space to probe the contributions of its distinct molecular fragments: the 3-nitrobenzoyl group, the amide linker, and the N-[4-(butan-2-yl)phenyl] moiety. The overarching goal is to understand how modifications to these fragments influence the molecule's conformation, electronic properties, and intermolecular interactions.

Strategies for Systematic Structural Diversification

Key diversification strategies include:

Modification of the 3-Nitrobenzoyl Moiety: The nitro group's position and electronic nature are critical. Analogues can be synthesized by moving the nitro group to the ortho- or para- positions of the benzoyl ring to investigate the impact of its electron-withdrawing effects on the amide bond's characteristics. Furthermore, replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can provide insights into the role of electronic modulation.

Alterations to the Amide Linker: While the amide bond itself is a stable feature, its immediate environment can be modified. N-methylation of the amide nitrogen, for instance, would eliminate the hydrogen bond donor capability and introduce steric bulk, which can significantly alter conformational preferences.

Systematic Changes to the N-[4-(butan-2-yl)phenyl] Moiety: This is a rich area for diversification. Strategies include altering the nature, position, and size of the substituents on the phenyl ring. This can be further broken down into exploring positional isomerism of the butan-2-yl group and varying the structure of the butyl group itself.

A standard synthetic approach involves the reaction of 3-nitrobenzoyl chloride with the appropriately substituted aniline (B41778). nih.gov For example, to synthesize analogues with different substituents on the N-phenyl ring, a variety of substituted anilines would be used as starting materials.

Library Design for High-Throughput Mechanistic Screening

Designing a compound library for high-throughput mechanistic screening differs from traditional drug discovery libraries, where the primary goal is to find a "hit" with a specific biological activity. nih.gov For mechanistic studies, the library is designed to systematically probe specific molecular hypotheses. The goal is not just to find active compounds, but to understand why certain structural changes lead to particular outcomes in terms of physical or chemical properties.

A well-designed mechanistic library for this compound analogues would be constructed to answer specific questions, such as:

How does the steric bulk on the N-phenyl ring affect the rotational barrier of the amide C-N bond?

What is the relationship between the electronic properties of the benzoyl ring and the acidity of the N-H proton?

How does the position of the alkyl group on the N-phenyl ring influence crystal packing and solid-state properties?

To address these questions, the library would be designed with a matrix approach, where each axis represents a specific structural variation. For instance, one axis could represent different substituents on the benzoyl ring (e.g., 3-NO₂, 4-NO₂, 3-CN, 4-Cl), while the other axis represents different alkyl groups on the N-phenyl ring (e.g., 4-sec-butyl, 4-tert-butyl, 4-isopropyl). This systematic approach allows for a clear deconvolution of steric and electronic effects.

Table 1: Exemplar Matrix Design for a Mechanistic Screening Library

Benzoyl MoietyN-Phenyl Moiety: R Group at para-positionMechanistic Question Probed
3-NitrobenzoylHBaseline electronic and steric effects
3-NitrobenzoylMethylEffect of minimal steric bulk and weak electron donation
3-Nitrobenzoyliso-PropylIntermediate steric hindrance
3-Nitrobenzoylsec-ButylEffect of chiral, moderately bulky group
3-Nitrobenzoyltert-ButylMaximum steric hindrance from a butyl isomer
4-Nitrobenzoylsec-ButylInfluence of nitro group position on overall conformation
3-Cyanobenzoylsec-ButylComparison of different electron-withdrawing groups
3-Methoxybenzoylsec-ButylImpact of an electron-donating group

Impact of Modifications on the N-Phenyl Moiety

The N-phenyl moiety is a critical component for modulating the steric and electronic properties of the molecule. Modifications to this ring system can have profound effects on the molecule's conformation and its ability to engage in intermolecular interactions.

Effects of Substituents (Electronic and Steric) on the Phenyl Ring

The introduction of substituents onto the N-phenyl ring, in addition to the existing 4-butan-2-yl group, allows for a fine-tuning of the molecule's properties.

Electronic Effects: The electronic nature of substituents on the N-phenyl ring can influence the electron density of the amide nitrogen. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen, which can affect the rotational barrier of the C-N amide bond and the basicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) such as cyano (-CN) or trifluoromethyl (-CF₃) decrease the electron density on the nitrogen, making the N-H proton more acidic and potentially altering the hydrogen bonding capabilities of the molecule.

Steric Effects: The size and position of substituents can impose significant steric constraints. For example, a substituent at the ortho-position (adjacent to the amide linkage) would create substantial steric hindrance, likely forcing the phenyl ring to twist out of the plane of the amide group. nih.gov This would disrupt the π-conjugation between the phenyl ring and the amide bond, leading to changes in the molecule's electronic and spectroscopic properties. The bulky tert-butyl group, for instance, is known to exert significant steric hindrance. chemeurope.com

Positional Isomerism and its Influence on Molecular Interactions

Para-substitution (4-position): In the parent compound, the butan-2-yl group is at the para-position, maximizing its distance from the amide linkage. This position offers the least steric hindrance to the rotation of the N-phenyl ring relative to the amide plane.

Meta-substitution (3-position): Moving the butan-2-yl group to the meta-position would have a smaller steric impact on the amide bond compared to the ortho-position, but it would break the molecule's symmetry. This could lead to different crystal packing arrangements and potentially alter the molecule's solubility and melting point.

Ortho-substitution (2-position): Placing the bulky butan-2-yl group at the ortho-position would introduce significant steric clash with the carbonyl oxygen of the amide. nih.gov This would likely force a large dihedral angle between the phenyl ring and the amide plane, significantly impacting conjugation. This steric repulsion could also influence the cis/trans equilibrium of the amide bond.

Table 2: Predicted Effects of Positional Isomerism of the butan-2-yl Group

Position of butan-2-yl GroupPredicted Steric Hindrance at Amide LinkageExpected Impact on Phenyl-Amide Dihedral AnglePotential Influence on Molecular Packing
para (4-position)LowRelatively small dihedral angle, allowing for some conjugationCan pack in an ordered, linear fashion
meta (3-position)ModerateSlightly larger dihedral angle than para-isomerAsymmetric shape may lead to less dense packing
ortho (2-position)HighLarge dihedral angle, disrupting conjugationSteric bulk may frustrate efficient crystal packing

Influence of Variations within the Butan-2-yl Group

The structure of the butyl group itself offers another avenue for systematic modification. The four isomers of butyl (n-butyl, sec-butyl, isobutyl, and tert-butyl) have distinct shapes and steric profiles, which can be exploited to probe the steric requirements of molecular interactions. wikipedia.orgmasterorganicchemistry.com

n-Butyl: A linear, flexible chain that offers minimal steric hindrance compared to its branched isomers.

sec-Butyl (butan-2-yl): The parent compound's substituent. It is a chiral group, which can introduce stereochemical considerations. Its branching is at the point of attachment to the phenyl ring, creating moderate steric bulk.

Isobutyl: This isomer has a branched structure, but the branching is one carbon removed from the point of attachment. This results in less direct steric hindrance at the phenyl ring compared to sec-butyl and tert-butyl.

tert-Butyl: The most sterically demanding of the butyl isomers, with a bulky, spherical shape. chemeurope.com Replacing the sec-butyl group with a tert-butyl group would significantly increase the steric hindrance in that region of the molecule.

The choice of butyl isomer can influence a range of properties, including the rotational dynamics of the N-phenyl ring, the stability of different molecular conformations, and the way the molecules pack in the solid state. For example, the bulky tert-butyl group might prevent the close packing that is possible with the linear n-butyl group, leading to differences in melting points and densities.

Table 3: Comparison of Butyl Isomers as Substituents

Butyl IsomerStructureRelative Steric BulkKey Features
n-ButylCH₃CH₂CH₂CH₂-LowLinear, flexible
sec-ButylCH₃CH₂CH(CH₃)-ModerateChiral, branching at attachment point
Isobutyl(CH₃)₂CHCH₂-ModerateBranching away from attachment point
tert-Butyl(CH₃)₃C-HighSpherically bulky, significant steric hindrance

Steric and Hydrophobic Contributions of Alkyl Chain Length and Branching

The 4-alkylphenyl moiety, specifically the butan-2-yl group, plays a significant role in the molecule's interaction with its biological targets, primarily through steric and hydrophobic effects. The length and branching of the alkyl chain can modulate the compound's lipophilicity, which affects its ability to cross biological membranes and fit into hydrophobic binding pockets.

Research on related N-aryl compounds indicates that variations in the alkyl chain length directly impact hydrophobic interactions. matec-conferences.orgresearchgate.net An increase in chain length generally enhances hydrophobicity, which can lead to stronger binding with non-polar regions of a target protein or receptor. rsc.org However, there is often an optimal chain length; chains that are too long may introduce steric hindrance, preventing the molecule from adopting the ideal conformation for binding. nih.gov

The branching of the alkyl group, as seen in the butan-2-yl (sec-butyl) substituent, introduces specific steric constraints. Compared to a linear butyl chain, the branched isomer presents a different three-dimensional shape that can either improve or hinder the fit within a binding site. This branching can also influence the molecule's metabolic stability.

Table 1: Hypothetical Impact of Alkyl Chain Variation at the 4-Position of the N-phenyl Ring on Hydrophobicity and Relative Activity Note: This table is illustrative, based on general principles of medicinal chemistry. The relative activity is hypothetical and would require experimental validation.

Alkyl Substituent (R)Lipophilicity (LogP)Steric ProfileExpected Hydrophobic InteractionHypothetical Relative Activity
MethylLowerMinimalWeakLow
EthylModerateLowModerateModerate
n-PropylModerate-HighModerateModerate-StrongModerate-High
IsopropylModerate-HighBranchedStrongHigh
n-ButylHighFlexibleStrongHigh
sec-Butyl (Butan-2-yl) High Branched Strong Optimal (?)
tert-ButylHighBulkyStrongPotentially Reduced
n-PentylVery HighFlexibleVery StrongPotentially Reduced

Stereochemical Considerations at the Chiral Center (e.g., Diastereomeric or Enantiomeric Effects)

The butan-2-yl group contains a chiral center, meaning this compound exists as a pair of enantiomers: (R)-N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide and (S)-N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide. tru.ca In a chiral biological environment, such as a protein's binding site, these enantiomers can exhibit significantly different pharmacological and pharmacokinetic behaviors. nih.gov

One enantiomer may bind with much higher affinity to the target than the other. This is because the three-dimensional arrangement of atoms in the active enantiomer ("eutomer") allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the chiral binding site. The other enantiomer ("distomer") may bind weakly or not at all, as its spatial arrangement prevents a complementary fit. nih.gov

Therefore, the biological activity of racemic this compound is a composite of the activities of its (R)- and (S)-enantiomers. Determining the absolute configuration of the more active enantiomer is a critical step in mechanistic studies and lead optimization. nih.gov

Table 2: Potential Stereochemical Effects on Target Binding Note: The specific activities are hypothetical and serve to illustrate the principle of stereoselectivity.

EnantiomerConfigurationHypothetical Target Affinity (Kd)Potential Biological Consequence
(R)-enantiomerRLow (e.g., 10 nM)High Potency
(S)-enantiomerSHigh (e.g., >1000 nM)Low or No Potency
Racemic Mixture (1:1)R/SIntermediateModerate Potency

Alterations to the 3-Nitrobenzamide (B147352) Core

The 3-nitrobenzamide portion of the molecule is a key pharmacophore, with the nitro group, benzamide (B126) ring, and amide linker all representing potential sites for modification to probe and modulate activity.

Modification or Replacement of the Nitro Group and its Electronic Impact

The nitro group at the 3-position of the benzamide ring is a strong electron-withdrawing group, influencing the electronic distribution of the entire aromatic system through both inductive and resonance effects. researchgate.net This electronic character can be crucial for interactions such as hydrogen bonding or π-π stacking with a biological target. mdpi.com

Replacing the nitro group with other substituents of varying electronic properties is a common strategy in SAR studies.

Electron-Withdrawing Groups (EWGs): Replacing -NO₂ with other EWGs like cyano (-CN) or trifluoromethyl (-CF₃) would maintain the electron-deficient nature of the ring, which may be essential for activity. nih.gov

Electron-Donating Groups (EDGs): Replacing -NO₂ with EDGs like an amino (-NH₂) or methoxy (-OCH₃) group would drastically alter the ring's electronic properties, likely leading to a significant change in biological activity.

Hydrogen Bond Acceptors/Donors: The nitro group's oxygen atoms can act as hydrogen bond acceptors. Replacing it with groups that have different hydrogen bonding capabilities can help elucidate the specific interactions required for binding. nih.gov

Table 3: Electronic Impact of Nitro Group Replacement Note: Hammett constants (σm) quantify the electronic effect of a substituent at the meta position.

Substituent (X) at 3-positionElectronic NatureHammett Constant (σm)Potential Impact on Activity
-NO₂ Strongly Electron-Withdrawing +0.71 Baseline Activity
-CNStrongly Electron-Withdrawing+0.61May retain or slightly alter activity
-CF₃Strongly Electron-Withdrawing+0.43May retain or slightly alter activity
-BrElectron-Withdrawing/Halogen+0.39May alter binding via halogen bonding
-ClElectron-Withdrawing/Halogen+0.37May alter binding via halogen bonding
-HNeutral0.00Likely reduces activity if EWG is critical
-CH₃Weakly Electron-Donating-0.07Likely reduces or abolishes activity
-OCH₃Electron-Donating+0.12Likely reduces or abolishes activity
-NH₂Strongly Electron-Donating-0.16Likely reduces or abolishes activity

Substituent Effects on the Benzamide Ring and Amide Bond Modifications

Adding further substituents to either the benzamide or the N-phenyl ring can fine-tune the molecule's properties. For example, adding halogen atoms can introduce the potential for halogen bonding, while adding polar groups could enhance solubility. Substituents can also exert steric effects that force the two aromatic rings to adopt a specific torsional angle, which may be favorable for binding. nih.govnih.gov

The amide bond (-CO-NH-) itself is a critical structural element, often involved in hydrogen bonding with the target. It is relatively planar and conformationally restricted. Modifications to this linker, such as N-methylation (-CO-N(CH₃)-), would remove a hydrogen bond donor and could introduce steric clash, typically leading to a loss of activity.

Bioisosteric Replacements for Enhanced Specificity

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's activity, selectivity, or metabolic profile. cambridgemedchemconsulting.comresearchgate.net

Amide Bioisosteres: The amide bond can be replaced by other groups like a triazole, oxadiazole, or a trifluoroethylamine motif to enhance metabolic stability against amidases while attempting to maintain the necessary geometry and hydrogen bonding patterns. drughunter.com

Nitro Group Bioisosteres: As mentioned, the trifluoromethyl (-CF₃) group is a common bioisostere for the nitro group, as it is also strongly electron-withdrawing but may offer improved metabolic stability and cell permeability. nih.gov

Phenyl Ring Bioisosteres: The benzamide or N-phenyl rings could be replaced with heterocyclic rings like pyridine (B92270), thiophene, or pyrazole. This can alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile, potentially leading to enhanced target specificity. u-tokyo.ac.jp

In Vitro Mechanistic Probes and Biochemical Target Characterization

While the specific biochemical target of this compound is not definitively established from the available literature, studies on analogous benzamide structures suggest potential mechanisms of action that can be investigated using in vitro probes.

For instance, some nitroaromatic compounds and N-phenylbenzamide derivatives have been found to target the mitochondrial DNA (kDNA) of certain parasites by binding to the DNA minor groove. nih.gov Other related benzamides have been identified as inhibitors of photosynthetic electron transport. nih.govresearchgate.net

To characterize the biochemical target, a series of in vitro assays would be employed:

Broad Target Screening: The compound would be tested against a panel of common drug targets (e.g., kinases, GPCRs, proteases) to identify potential interactions.

DNA Binding Studies: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism could be used to determine if the compound binds to DNA and to characterize the binding mode (e.g., minor groove binding vs. intercalation).

Enzyme Inhibition Assays: If a specific enzyme is identified as a potential target, dose-response inhibition assays would be conducted to determine the compound's potency (e.g., IC₅₀ value).

Cellular Thermal Shift Assay (CETSA): This method can be used in cell lysates or intact cells to identify target engagement by measuring changes in the thermal stability of proteins upon compound binding.

Photoaffinity Labeling: An analogue of the compound containing a photoreactive group could be synthesized. Upon UV irradiation, this probe would covalently bind to its target, allowing for subsequent isolation and identification by mass spectrometry.

These mechanistic studies are essential for understanding how this compound exerts its effects at a molecular level and for guiding the rational design of more potent and selective analogues.

Exploration of Specific Enzyme Inhibition Mechanisms

While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, studies on analogous benzamide structures provide insights into potential mechanisms. Benzamide derivatives have been investigated as inhibitors of various enzymes, including kinases, hydrolases, and others.

For instance, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE). juniperpublishers.com Within this series, compounds with longer alkyl chains on the nitrogen atom, such as n-heptyl and n-octyl groups, demonstrated enhanced inhibitory activity, suggesting that lipophilicity plays a role in the interaction with the enzyme's active site. juniperpublishers.com This finding suggests that the butan-2-yl group in this compound could contribute to favorable hydrophobic interactions within an enzyme's binding pocket.

Furthermore, SAR studies on benzamide inhibitors of fatty acid amide hydrolase (FAAH) have highlighted the importance of the electrophilic character of the carbonyl group in driving inhibitory activity. nih.gov The electronic nature of substituents on the benzamide rings can significantly influence this electrophilicity. The presence of a nitro group, an electron-withdrawing group, on the 3-position of the benzoyl ring in this compound could modulate the reactivity of the amide carbonyl, potentially influencing its interaction with serine hydrolases. nih.gov

In the context of kinase inhibition, the N-methylacetamide fragment of some inhibitors is known to interact with the kinase hinge region. researchgate.net This suggests that the amide linkage in this compound is a critical pharmacophoric element for potential kinase inhibition. The substitution pattern on both the phenyl and benzoyl rings would then serve to orient this core structure within the ATP-binding pocket and establish additional interactions that determine potency and selectivity.

Table 1: Enzyme Inhibition Data for Selected Benzamide Analogues

Compound/Analogue ClassTarget EnzymeKey SAR FindingsReference
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesAcetylcholinesterase (AChE)Increased alkyl chain length (lipophilicity) enhances inhibitory activity. juniperpublishers.com
α-ketooxazole-based serine hydrolase inhibitorsFatty Acid Amide Hydrolase (FAAH)A strong correlation exists between the Hammett constant of substituents and FAAH inhibition, indicating the importance of the electrophilic character of the ketone. nih.gov
2-amino-4-phenylthiazole amidesc-Met kinaseThe amide moiety is a key interacting element with the kinase hinge region. researchgate.net
Benzamide derivativesHistone Deacetylase (HDAC)A 2'-amino or hydroxy group on the anilide moiety is crucial for activity, while steric factors at the 3' and 4' positions are also important. nih.gov

Receptor Binding Studies and Ligand-Target Interactions

The interaction of benzamide analogues with G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and opioid receptors, has been a significant area of investigation. These studies provide a framework for understanding the potential receptor binding profile of this compound.

Substituted benzamides are a well-established class of dopamine D2-like receptor antagonists. nih.gov Docking studies and site-directed mutagenesis have revealed that the 4-phenylpiperazine moiety in many of these antagonists is a primary recognition element for the orthosteric binding site of D2-like receptors. nih.gov While this compound lacks a piperazine (B1678402) ring, the N-phenylbenzamide core is a common structural feature. The butan-2-yl group on the 4-position of the N-phenyl ring and the nitro group on the 3-position of the benzoyl ring would likely influence the binding affinity and selectivity for different dopamine receptor subtypes by interacting with specific residues within the binding pocket. nih.gov

In the realm of opioid receptors, certain benzamide derivatives have been identified as potent and selective kappa opioid receptor (KOR) antagonists. researchgate.netnih.gov SAR studies on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides have demonstrated that modifications to the benzamide portion of the molecule significantly impact KOR affinity and selectivity. researchgate.net The KOR is implicated in mood, stress, and addiction, making its antagonists of therapeutic interest. nih.gov The structural features of this compound, particularly the substitution pattern on the aromatic rings, could potentially allow it to interact with the binding site of the KOR or other opioid receptor subtypes.

Cellular Pathway Modulation Studies in Controlled Biological Systems (e.g., Isolated Cell Lines)

Investigations into the cellular effects of nitroaromatic compounds and benzamide derivatives in vitro provide a basis for hypothesizing the potential cellular pathway modulation by this compound.

Nitro-containing compounds are known to undergo bioreductive activation, particularly under hypoxic conditions found in solid tumors. This can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, including proteins. nih.gov Studies on 2-nitroimidazoles have shown that these compounds, upon hypoxic activation, can inhibit the catalytic activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST). nih.gov This suggests that the 3-nitrobenzamide moiety of the title compound could potentially be reduced in hypoxic cancer cells, leading to the modulation of various cellular pathways through protein adduction. Such a mechanism could result in cytostatic effects by compromising DNA replication and slowing down cell cycle progression. nih.gov

Furthermore, certain benzamide derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com The specific pathways leading to apoptosis can vary depending on the full chemical structure of the compound and the cancer cell type. For instance, some isatin (B1672199) sulfonamide derivatives have demonstrated anti-cancer activity against hepatic cancer cell lines. mdpi.com The cellular mechanism of this compound would likely involve a complex interplay of its structural features, potentially targeting multiple signaling pathways involved in cell survival and proliferation.

Biophysical Techniques for Studying Molecular Interactions (e.g., SPR, ITC)

SPR allows for the real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. springernature.comnih.govbiosensingusa.comresearchgate.net In a typical experiment, a target protein would be immobilized on a sensor chip, and a solution containing the benzamide analogue would be flowed over the surface. The change in the refractive index upon binding would be measured, providing quantitative data on the interaction. nih.gov This technique has been successfully used to study the binding of small molecules to a variety of proteins, including enzymes and receptors. biosensingusa.com

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govfrontiersin.orgnih.govresearchgate.netwhiterose.ac.uk This information is crucial for understanding the driving forces behind the binding event (e.g., hydrogen bonding, hydrophobic interactions) and for guiding lead optimization in drug discovery. nih.gov For a compound like this compound, ITC could be used to determine the thermodynamics of its interaction with a purified target protein, providing valuable insights into the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity.

Selection and Calculation of Molecular Descriptors

The development of a robust QSAR model begins with the selection and calculation of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule and can be broadly categorized as 1D, 2D, and 3D descriptors. researchgate.netnih.govucsb.edu

For this compound and its analogues, a variety of descriptors would be relevant. These include:

Constitutional descriptors (1D): Molecular weight, number of atoms, number of rings, number of hydrogen bond donors and acceptors.

Topological descriptors (2D): These describe the connectivity of the atoms in a molecule and include indices such as the Wiener index, Randic index, and Kier & Hall connectivity indices.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. ucsb.edu The nitro group, being strongly electron-withdrawing, would significantly influence these electronic descriptors.

3D descriptors: These take into account the three-dimensional conformation of the molecule and include descriptors related to molecular shape, volume, and surface area. Pharmacophore modeling, which identifies the spatial arrangement of key features necessary for biological activity (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings), is a powerful 3D-QSAR approach that has been applied to benzamide analogues. nih.govtandfonline.comnih.govresearchgate.net

Development and Validation of Predictive Models for Mechanistic Effects

Once a set of molecular descriptors has been calculated for a series of benzamide analogues with known biological activity, a mathematical model can be developed to correlate the descriptors with the activity. Various statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

A crucial aspect of QSAR modeling is rigorous validation to ensure that the model is robust and has predictive power for new compounds. tandfonline.com Validation is typically performed using both internal and external methods.

Internal validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the stability and predictive ability of the model within the training set.

External validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model development. The predictive performance is then evaluated by comparing the predicted and experimental activities.

For benzamide analogues, 3D-QSAR models based on pharmacophore hypotheses have been successfully developed. nih.govtandfonline.comnih.gov For example, a five-featured pharmacophore model for benzamide analogues as FtsZ inhibitors, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings, yielded a statistically significant 3D-QSAR model with good predictive power. nih.govtandfonline.com Such models can provide visual representations of the SAR, highlighting regions where steric bulk, positive or negative charge, or hydrophobicity are favorable or unfavorable for activity. These insights are invaluable for the rational design of new, more potent analogues of this compound.

Potential Applications and Broader Scientific Impact in Fundamental Chemical Research Non Clinical

Utility as a Chemical Probe for Fundamental Biological Processes

While specific studies on N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide as a chemical probe are not yet prevalent in the scientific literature, its structural components suggest a strong potential for the development of such tools to investigate basic biological mechanisms.

The core structure of this compound could be adapted to create chemical probes for exploring cellular pathways. For instance, nitroaromatic compounds are known to undergo enzymatic reduction within cells, a process that can be influenced by the cellular redox environment. By incorporating reporter groups, such as fluorescent tags, into the benzamide (B126) scaffold, researchers could potentially design probes to monitor intracellular redox states in real-time. The interaction of such probes with specific enzymes could provide insights into their function and regulation.

Furthermore, the N-aryl amide linkage is a common feature in biologically active molecules. The study of how this compound and its derivatives interact with cellular components could shed light on the recognition and processing of this important functional group in a biological context.

A key challenge in mechanistic biology is the validation of protein targets. Chemical probes that can selectively bind to and modulate the activity of a target protein are invaluable in this process. While the specific biological targets of this compound are not yet defined, its structure serves as a potential starting point for the development of selective inhibitors. For example, nitrobenzamide derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of specific enzymes. nih.govresearchgate.net

By systematically modifying the substituents on both the phenyl and benzamide rings of this compound, libraries of related compounds could be synthesized and screened against various protein targets. Active compounds could then be further optimized to create potent and selective chemical probes. These probes would enable researchers to investigate the biological role of the target protein and validate its potential as a therapeutic target.

Contributions to Advanced Organic Synthesis

The chemical structure of this compound makes it a valuable molecule in the field of advanced organic synthesis, both as a versatile building block and as a substrate for exploring new chemical reactions.

N-aryl amides are prevalent structural motifs in a wide range of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The synthesis of this compound itself can be achieved through established methods, such as the reaction of 3-nitrobenzoyl chloride with 4-(butan-2-yl)aniline. Once formed, this compound offers multiple reactive sites for further elaboration into more complex molecular architectures.

The nitro group is a particularly versatile functional handle. It can be readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, including diazotization, acylation, and alkylation. This allows for the introduction of diverse chemical functionalities at the 3-position of the benzamide ring. The presence of the butan-2-yl group on the N-phenyl ring provides a lipophilic domain that can be important for modulating the physical properties of the final products.

Functional Group Potential Transformation Synthetic Utility
Nitro GroupReduction to AmineIntroduction of new functional groups, peptide coupling, etc.
Amide BondHydrolysisGeneration of carboxylic acid and amine precursors.
Aromatic RingsElectrophilic SubstitutionFurther functionalization of the molecular scaffold.

This table outlines the potential synthetic transformations of the key functional groups within this compound.

The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel organic reactions. For instance, the electron-withdrawing nature of the nitro group can influence the reactivity of the benzamide's aromatic ring, potentially enabling regioselective substitution reactions that might be challenging on an unsubstituted ring.

Moreover, the development of new catalytic methods for the direct functionalization of C-H bonds is a major focus of modern organic synthesis. The aromatic and aliphatic C-H bonds in this compound could serve as testbeds for such new methodologies. The successful application of novel transformations to this molecule would not only demonstrate the utility of the new method but also provide access to a range of novel derivatives with potentially interesting properties. Recent research has demonstrated one-pot protocols for converting nitro-arenes into N-aryl amides, highlighting the ongoing innovation in this area of synthesis. rsc.org

Role in Materials Science and Supramolecular Chemistry (If Applicable)

While direct applications of this compound in materials science have not been extensively reported, its molecular structure suggests potential in the design of new materials and supramolecular assemblies.

Aromatic amides, in general, are known to form ordered structures through hydrogen bonding and π-π stacking interactions. The amide group in this compound can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined supramolecular polymers or networks. nih.gov The rigid aromatic core of the molecule would contribute to the stability and order of such assemblies.

Investigation of Self-Assembly Properties and Crystal Engineering

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of crystal engineering. The this compound molecule possesses several functional groups that can participate in non-covalent interactions, which are the driving forces behind self-assembly.

Detailed analysis of related benzamide structures reveals that intermolecular hydrogen bonds are often key in the formation of stable, three-dimensional networks. researchgate.net In the case of this compound, the amide group (-CONH-) is a prime candidate for forming strong N-H···O hydrogen bonds. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets, which then stack to form the crystal lattice.

The chiral butan-2-yl group introduces an element of stereochemistry that can significantly impact the crystal packing. The presence of a racemic mixture versus a pure enantiomer would be expected to lead to different crystal symmetries and packing arrangements. This chirality could be exploited in the design of chiral supramolecular architectures.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interacting GroupsType of InteractionPotential Role in Self-Assembly
Amide (N-H) and Amide (C=O)Hydrogen Bonding (N-H···O)Formation of primary structural motifs like chains or sheets.
Nitro (N-O) and Amide (N-H)Hydrogen Bonding (N-H···O)Stabilization of the crystal lattice.
Aromatic Ringsπ-π StackingContribution to the overall stability of the crystal structure.
Butyl Group and Aromatic RingsCH-π InteractionsDirectional control of molecular packing.
Nitro GroupDipole-Dipole InteractionsInfluence on the electrostatic environment of the crystal.

Theoretical Exploration of Optoelectronic or Electronic Properties in Engineered Materials

The nitro group is a well-known electron-withdrawing group, which can significantly influence the electronic structure of aromatic compounds. mdpi.com This can lead to interesting photophysical properties. For instance, related nitro-substituted benzanilides have been investigated for their nonlinear optical (NLO) properties. Theoretical calculations, such as those employing Density Functional Theory (DFT), could be used to predict the hyperpolarizability of this compound, which is a measure of its NLO activity.

Furthermore, the presence of donor and acceptor moieties suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. This is a key process in many organic electronic materials. Theoretical modeling could elucidate the nature of the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) distributions, to understand the potential for ICT.

The design of engineered materials based on this compound could involve its incorporation into polymers or its deposition as thin films. Theoretical models could help predict how the self-assembly and crystal packing of the molecule might influence the bulk electronic properties of such materials, including charge mobility and energy levels, which are critical for applications in organic electronics. researchgate.net

Table 2: Theoretical Parameters for Exploring Optoelectronic Properties

ParameterTheoretical MethodPotential Significance
Molecular GeometryDFT OptimizationProvides the foundational structure for all other calculations.
HOMO-LUMO Energy GapTime-Dependent DFT (TD-DFT)Indicates the electronic excitation energy and potential color of emitted light.
Dipole MomentDFTRelates to the polarity of the molecule and its interactions with electric fields.
HyperpolarizabilityDFTPredicts the potential for nonlinear optical applications.
Absorption SpectrumTD-DFTSimulates the UV-Visible absorption characteristics of the molecule.

Future Research Directions and Unexplored Avenues for N 4 Butan 2 Yl Phenyl 3 Nitrobenzamide

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of benzamides often involves the coupling of a carboxylic acid and an amine, a process that can be resource-intensive. Future research should prioritize the development of greener synthetic routes. This could involve exploring catalytic methods that minimize waste and energy consumption. For instance, the use of novel catalysts or biocatalytic approaches could offer more sustainable alternatives to conventional methods. Recent advancements in mechanochemistry, which uses solvent-free or low-solvent conditions, present another promising avenue for the eco-friendly synthesis of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide and its derivatives. mdpi.com

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Characterization

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for elucidating its potential biological activity. Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, would be invaluable for detailed structural characterization. researchgate.netresearchgate.net These methods can provide precise information about bond lengths, angles, and the spatial arrangement of atoms, which are critical for understanding molecular interactions. researchgate.net Computational modeling, in conjunction with experimental data, can further illuminate the compound's conformational landscape and electronic distribution.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The fields of machine learning and artificial intelligence (AI) are revolutionizing drug discovery. nih.gov These powerful computational tools can be employed to design novel analogues of this compound with potentially improved properties. rsc.org By training algorithms on existing datasets of related compounds and their biological activities, it is possible to predict the properties of new virtual compounds, thereby prioritizing synthetic efforts. nih.gov This approach can significantly accelerate the discovery of new lead compounds by efficiently exploring a vast chemical space. nih.gov

Detailed Stereochemical Investigations of Chiral Analogues

The presence of a chiral center in the butan-2-yl group of this compound means that it exists as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have distinct biological activities and metabolic fates. Therefore, a critical area for future research is the stereoselective synthesis of each enantiomer. nih.gov Subsequent pharmacological evaluation of the individual enantiomers is necessary to determine if one is more active or has a better safety profile than the other.

Discovery of Novel Biochemical Targets and Pathways Through Unbiased Screening

To uncover the potential therapeutic applications of this compound, unbiased screening approaches are essential. High-throughput screening (HTS) against a diverse range of biological targets, such as enzymes and receptors, could reveal unexpected activities. The nitro group, for example, is a versatile functional group found in various therapeutic agents, suggesting a broad range of potential biological interactions. mdpi.com Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, could also identify novel therapeutic opportunities.

Exploration of Photophysical Properties and Photoswitchable Applications (If Applicable)

The nitroaromatic moiety within this compound suggests that the compound may possess interesting photophysical properties. Future studies could investigate its absorption and emission characteristics to determine its potential as a fluorescent probe or photosensitizer. Furthermore, the possibility of designing photoswitchable analogues could be explored. Such compounds can have their biological activity turned on or off with light, offering a high degree of spatial and temporal control, which is a significant advantage in various therapeutic and research applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (e.g., 60–80°C), solvent selection (DMF or dichloromethane), and reaction time (6–24 hours). Stoichiometric ratios of 4-(butan-2-yl)aniline and 3-nitrobenzoyl chloride should be maintained at 1:1.1 to minimize unreacted starting material. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, and purification via column chromatography with silica gel (ethyl acetate/hexane gradient) ensures purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm), the butan-2-yl substituent (δ 1.0–1.5 ppm for methyl groups), and the amide carbonyl (δ ~165 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 313.1).
  • UV-Vis Spectroscopy : The nitro group absorbs at λmax ~270–300 nm.
  • HPLC : Purity >95% is achievable with a C18 column and acetonitrile/water mobile phase .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Initial screens should focus on:

  • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., Hep G2, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Test against kinases (e.g., VEGFR-2) using fluorescence-based kinase assays.
  • Dose-Response Curves : Employ 3–5 replicates per concentration (1 nM–100 µM) to ensure statistical validity .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in cell-based vs. enzyme assays?

  • Methodological Answer : Discrepancies may arise from:

  • Membrane Permeability : Assess compound uptake via LC-MS quantification of intracellular concentrations.
  • Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation.
  • Off-Target Effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like VEGFR-2. Focus on hydrogen bonding (amide/nitro groups) and hydrophobic interactions (butan-2-yl phenyl).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) in crystalline forms .

Q. What synthetic routes enable selective functionalization of the nitro group for SAR studies?

  • Methodological Answer :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for derivatization (e.g., amide coupling).
  • Nucleophilic Substitution : Replace nitro with thiols or alkoxides under basic conditions (K₂CO₃, DMF).
  • Protection/Deprotection : Use Boc anhydride to temporarily protect amines during multi-step syntheses .

Q. How do steric effects from the butan-2-yl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : The bulky substituent may hinder Pd-catalyzed coupling; use bulky ligands (XPhos) to enhance efficiency.
  • Suzuki-Miyaura Coupling : Optimize with microwave-assisted heating (120°C, 30 min) and aryl boronic esters for better steric tolerance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.